- Preparation of furanopyrimidines as inhibitors of phosphatidylinositol 3-kinase, World Intellectual Property Organization, , ,
Cas no 956034-04-1 (Methyl 3-aminofuran-2-carboxylate)
956034-04-1 structure
Product Name:Methyl 3-aminofuran-2-carboxylate
CAS 번호:956034-04-1
MF:C6H7NO3
메가와트:141.124681711197
MDL:MFCD09953568
CID:796886
PubChem ID:45790120
Update Time:2024-10-25
Methyl 3-aminofuran-2-carboxylate 화학적 및 물리적 성질
이름 및 식별자
-
- Methyl 3-aminofuran-2-carboxylate
- 2-Furancarboxylic acid, 3-amino-, methyl ester
- methyl3-aminofuran-2-carboxylate
- METHYL 3-AMINO-2-FUROATE
- UTLPWTWCOSOPMX-UHFFFAOYSA-N
- PB25248
- AB0027861
- W9755
- ST24031025
- 034M041
- DTXSID00672226
- CS-D0284
- 956034-04-1
- SCHEMBL189803
- J-522143
- SY056887
- MFCD09953568
- AKOS006311941
- DS-10947
- EN300-117181
- OSM-S-427
-
- MDL: MFCD09953568
- 인치: 1S/C6H7NO3/c1-9-6(8)5-4(7)2-3-10-5/h2-3H,7H2,1H3
- InChIKey: UTLPWTWCOSOPMX-UHFFFAOYSA-N
- 미소: O=C(C1=C(N)C=CO1)OC
계산된 속성
- 정밀분자량: 141.04300
- 동위원소 질량: 141.043
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 4
- 중원자 수량: 10
- 회전 가능한 화학 키 수량: 2
- 복잡도: 137
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 65.5
- 소수점 매개변수 계산 참조값(XlogP): 1
실험적 성질
- 색과 성상: No data avaiable
- 밀도: 0.99
- 융해점: No data available
- 비등점: 295.6 °C at 760 mmHg
- 플래시 포인트: 295.6 °C at 760 mmHg
- 굴절률: 1.527
- PSA: 65.46000
- LogP: 1.22960
- 증기압: 0.0±0.5 mmHg at 25°C
Methyl 3-aminofuran-2-carboxylate 보안 정보
- 신호어:warning
- 피해 선언: H302-H315-H319-H335
- 경고성 성명: P264 치료 후 철저한 청소 + P280 보호장갑 착용 / 보호복 착용 / 고글 착용 / 보호면 착용 + P305 만약 그것이 눈 + P351 물에 들어가 몇 분 동안 꼼꼼히 씻는다 + P338 콘택트렌즈 (있을 경우) 를 제거하고 조작하기 쉽다. 계속 씻는다 + P337 눈 자극이 지속되면 + P313 의료 조언을 구하다 / 관리
- 보안 지침: H303+H313+H333
- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Methyl 3-aminofuran-2-carboxylate 세관 데이터
- 세관 번호:2932190090
- 세관 데이터:
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2932190090개요:
2932190090 기타 구조상 걸쭉하지 않은 푸라핀 환화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:20.0%
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요약:
2932190090 구조에 녹지 않은 푸라핀 고리가 함유된 기타 화합물 (수소화 여부와 상관없이) 부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:20.0%
Methyl 3-aminofuran-2-carboxylate 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZV444-100mg |
Methyl 3-aminofuran-2-carboxylate |
956034-04-1 | 95% | 100mg |
369CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZV444-1g |
Methyl 3-aminofuran-2-carboxylate |
956034-04-1 | 95% | 1g |
1472.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZV444-250mg |
Methyl 3-aminofuran-2-carboxylate |
956034-04-1 | 95% | 250mg |
719CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZV444-5g |
Methyl 3-aminofuran-2-carboxylate |
956034-04-1 | 95% | 5g |
5887CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M847332-250mg |
Methyl 3-aminofuran-2-carboxylate |
956034-04-1 | 98% | 250mg |
473.40 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB06852-10g |
METHYL 3-AMINOFURAN-2-CARBOXYLATE |
956034-04-1 | 95% | 10g |
$950 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZV444-50mg |
Methyl 3-aminofuran-2-carboxylate |
956034-04-1 | 95% | 50mg |
139.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZV444-200mg |
Methyl 3-aminofuran-2-carboxylate |
956034-04-1 | 95% | 200mg |
332.0CNY | 2021-08-04 | |
| TRC | M328478-25mg |
Methyl 3-aminofuran-2-carboxylate |
956034-04-1 | 25mg |
$115.00 | 2023-05-17 | ||
| TRC | M328478-50mg |
Methyl 3-aminofuran-2-carboxylate |
956034-04-1 | 50mg |
$184.00 | 2023-05-17 |
Methyl 3-aminofuran-2-carboxylate 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 5 h, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 3 h, rt
참조
- Preparation of thienopyrimidines and furopyrimidines as lipid kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 3 h, rt
참조
- Preparation of 4-(morpholino)thienopyrimidines and 4-(morpholino)furopyrimidines as phosphoinositide 3-kinase inhibitors and their pharmaceutical compositions, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt
참조
- Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors, MedChemComm, 2014, 5(12), 1821-1828
합성 방법 5
반응 조건
참조
- Synthetic intermediates and processes for nucleosides, glycosides, and heterocycles, World Intellectual Property Organization, , ,
합성 방법 6
반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, rt
참조
- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 5 h, rt
참조
- Preparation of heterocyclic compounds as janus kinase inhibitors, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 2 h, 25 °C
참조
- Discovery of novel and potent PARP/PI3K dual inhibitors for the treatment of cancer, European Journal of Medicinal Chemistry, 2021, 217,
합성 방법 9
반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 3 h, rt
참조
- Rational Design of Phosphoinositide 3-Kinase α Inhibitors That Exhibit Selectivity over the Phosphoinositide 3-Kinase β Isoform, Journal of Medicinal Chemistry, 2011, 54(22), 7815-7833
합성 방법 10
반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 3 h, rt
참조
- Thienopyrimidine and furopyrimidine derivatives as phosphoinositide 3-kinase inhibitor and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
합성 방법 11
반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 3 h, rt
참조
- Preparation of 4-morpholinothienopyrimidine and 4-morpholinofuropyrimidine derivatives as phosphoinositide 3-kinase inhibitors, World Intellectual Property Organization, , ,
합성 방법 12
반응 조건
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 5 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Potassium carbonate ; basified
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Potassium carbonate ; basified
참조
- Preparation of pyrrolopyrimidine derivatives for use as IGF-1R inhibitors, World Intellectual Property Organization, , ,
합성 방법 13
반응 조건
참조
- Preparation of furanopyridone imidazole compounds as FXIa inhibitor, China, , ,
Methyl 3-aminofuran-2-carboxylate Raw materials
- methyl 3-{(tert-butoxy)carbonylamino}furan-2-carboxylate
- 3-nitro-2-Furancarboxylic acid methyl ester
Methyl 3-aminofuran-2-carboxylate Preparation Products
Methyl 3-aminofuran-2-carboxylate 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:956034-04-1)Methyl 3-aminofuran-2-carboxylate
주문 번호:A11157
인벤토리 상태:in Stock
재다:5g/10g
순결:99%
마지막으로 업데이트된 가격 정보:Thursday, 29 August 2024 21:11
가격 ($):189.0/315.0
Email:sales@amadischem.com
Methyl 3-aminofuran-2-carboxylate 관련 문헌
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
956034-04-1 (Methyl 3-aminofuran-2-carboxylate) 관련 제품
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추천 공급업체
Amadis Chemical Company Limited
(CAS:956034-04-1)Methyl 3-aminofuran-2-carboxylate
순결:99%/99%
재다:5g/10g
가격 ($):189.0/315.0